molecular formula C22H22N2O4 B2523782 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide CAS No. 1234893-17-4

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2523782
CAS No.: 1234893-17-4
M. Wt: 378.428
InChI Key: IUIJBLKUIRBUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide” is a heterocyclic compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . The compound finds applications in the treatment of a variety of diseases, including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Scientific Research Applications

Antagonistic Effects on NMDA Receptors

The compound is closely related to research on NR2B subunit-selective antagonists of the NMDA receptor. Studies have demonstrated the potential of derivatives within this chemical class in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function. One study identified a potent NR2B subunit-selective antagonist derived from a related compound, showcasing its effectiveness in a formalin-induced hyperalgesia model in mice, indicating potential applications in pain management and neurological research (Borza et al., 2007).

Role in Orexin Receptor Mechanisms

Another research avenue involves the compound's role in the orexin receptor system, which is implicated in feeding, arousal, stress, and drug abuse. A study investigated the effects of a closely related compound, acting as a selective orexin receptor antagonist, in a model of binge eating in rats. The findings suggest that such compounds could be beneficial in treating eating disorders with a compulsive component, highlighting their significance in behavioral and addiction research (Piccoli et al., 2012).

Inhibitory Effects on Met Kinase Superfamily

Research on compounds within this chemical class has also extended to their role as selective inhibitors of the Met kinase superfamily, which is implicated in cancer. One study identified a derivative as a potent and selective Met kinase inhibitor, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, pointing towards potential applications in cancer therapy (Schroeder et al., 2009).

Inhibition of 5-Lipoxygenase Activity

Further research has identified derivatives of this compound class as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and asthma. One study synthesized a series of benzofuran hydroxyamic acids, finding them to be effective inhibitors of 5-lipoxygenase in vitro, suggesting potential therapeutic applications in inflammatory diseases (Ohemeng et al., 1994).

Mechanism of Action

This compound is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . By inhibiting these kinases, it can disrupt various signal transduction processes within cells, which can help in the treatment of a variety of diseases .

Properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-18-9-11-24(12-10-18)21(26)13-15-5-7-17(8-6-15)23-22(27)20-14-16-3-1-2-4-19(16)28-20/h1-8,14,18,25H,9-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIJBLKUIRBUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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